molecular formula C9H14N2O B596164 2-(5-Methyl-1,2-oxazol-3-yl)piperidine CAS No. 1211509-70-4

2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Cat. No.: B596164
CAS No.: 1211509-70-4
M. Wt: 166.224
InChI Key: BYXVVIQOTFWZNV-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2-oxazol-3-yl)piperidine is a heterocyclic compound that contains both an oxazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution or other suitable reactions.

For example, the synthesis can start with the reaction of 5-methyl-3-amino-2-oxazoline with a suitable piperidine derivative under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-oxazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the oxazole ring or the piperidine moiety, leading to different structural analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the oxazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole or piperidine rings.

Scientific Research Applications

2-(5-Methyl-1,2-oxazol-3-yl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,3-oxazol-2-yl)piperidine
  • 2-(5-Methyl-1,2-oxazol-4-yl)piperidine
  • 2-(5-Methyl-1,2-oxazol-5-yl)piperidine

Uniqueness

2-(5-Methyl-1,2-oxazol-3-yl)piperidine is unique due to the specific positioning of the oxazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the 5-methyl group on the oxazole ring further enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-3-piperidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVVIQOTFWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676291
Record name 2-(5-Methyl-1,2-oxazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211509-70-4
Record name 2-(5-Methyl-1,2-oxazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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